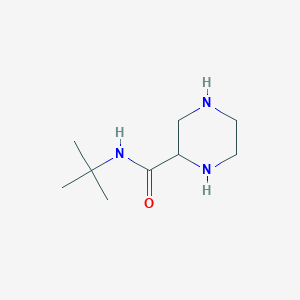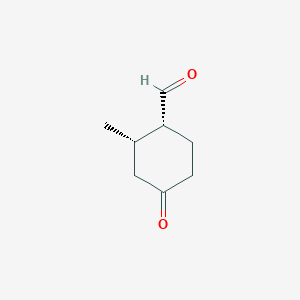
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde (MOC) is a cyclic aldehyde that has been widely used in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MOC is also known for its biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes.
Mecanismo De Acción
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes. The mechanism of action of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells.
Efectos Bioquímicos Y Fisiológicos
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is also a potent inhibitor of various enzymes, which makes it an important tool for studying the mechanisms of action of various biological processes. However, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has some limitations. It is a toxic compound and requires proper handling and disposal. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a relatively expensive compound, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde in scientific research. One potential direction is the development of new synthetic methods for the production of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Another potential direction is the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde as a probe to study the mechanisms of action of various biological processes. Additionally, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Finally, the biological activity of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be further studied to identify new targets for drug development.
Métodos De Síntesis
The synthesis of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2-methylcyclohexanone using a suitable oxidizing agent, such as chromic acid or potassium permanganate. Another method involves the reaction of 2-methylcyclohexanone with a mixture of sodium hypochlorite and acetic acid. The resulting product is then treated with sodium bisulfite to yield (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been used as a reagent in the synthesis of various materials, such as polymers and resins. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been used as a probe to study the mechanisms of action of various biological processes.
Propiedades
Número CAS |
122571-34-0 |
|---|---|
Nombre del producto |
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
VYDIEVNDQHMFLO-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
SMILES canónico |
CC1CC(=O)CCC1C=O |
Sinónimos |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



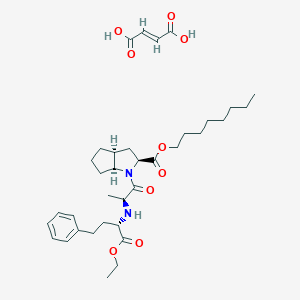
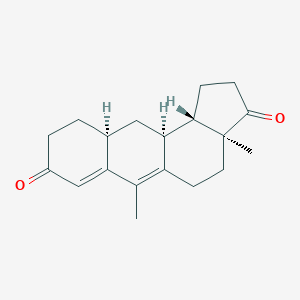

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
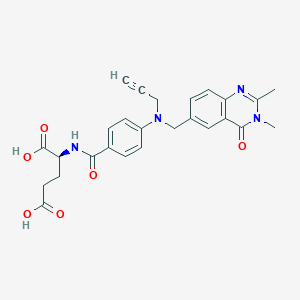
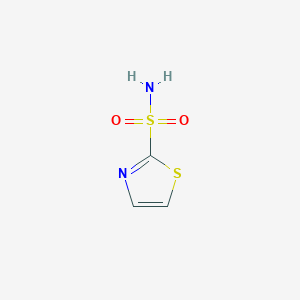
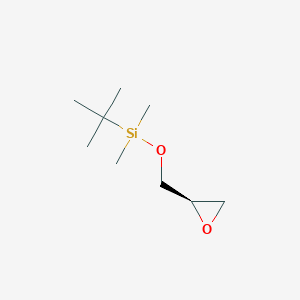

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
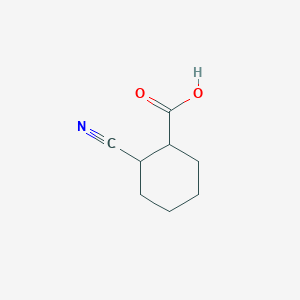
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
